[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate
CAS No.:
Cat. No.: VC16493856
Molecular Formula: C26H35F3O13S
Molecular Weight: 644.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H35F3O13S |
|---|---|
| Molecular Weight | 644.6 g/mol |
| IUPAC Name | [5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate |
| Standard InChI | InChI=1S/C26H35F3O13S/c1-22(33-5)24(3,35-7)40-18-16(38-22)15(37-21(30)14-12-10-9-11-13-14)17-19(20(18)42-43(31,32)26(27,28)29)41-25(4,36-8)23(2,34-6)39-17/h9-13,15-20H,1-8H3 |
| Standard InChI Key | JKOKAMIFWNDNGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(OC2C(O1)C(C3C(C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC |
Introduction
[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups, including methoxy and trifluoromethylsulfonyloxy groups. This compound is of interest in various fields of research due to its potential chemical reactivity and biological activity.
Synthesis and Purification
The synthesis of this compound typically involves multiple steps, including reactions that incorporate the trifluoromethylsulfonyloxy group and the benzoate esterification. The specific pathways depend on the availability of precursors and the desired properties of the final product. Techniques such as column chromatography are often used for purification to ensure high purity.
Potential Applications and Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activity, including potential antioxidant properties due to the presence of hydroxyl groups and possible cytotoxic effects against cancer cell lines. Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl benzoate | Tricyclic structure with methoxy and trifluoromethylsulfonyloxy groups | Potential antioxidant and cytotoxic effects. |
| 4',5,6,7-Tetramethoxyflavone | Flavonoid with methoxy groups | Antimutagenic and anti-inflammatory effects. |
| Tetramethoxymethane | Four methoxy groups attached | Limited biological activity. |
Analytical Techniques for Characterization
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, mass spectrometry (MS), and infrared spectroscopy (IR) are essential for characterizing the structure and confirming the formation of this compound during synthesis. Additionally, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume